(3-(2-Hydroxyethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(2-Hydroxyethyl)phenyl)boronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 165.98 . The compound is solid in physical form and is usually stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of “(3-(2-Hydroxyethyl)phenyl)boronic acid” is represented by the formula C8H11BO3 . The boron atom in the compound is sp2-hybridized and contains an empty p-orbital .
Chemical Reactions Analysis
Boronic acids, including “(3-(2-Hydroxyethyl)phenyl)boronic acid”, are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They can undergo various chemical reactions, including Suzuki-Miyaura coupling .
Physical And Chemical Properties Analysis
“(3-(2-Hydroxyethyl)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 376.0±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.8±3.0 kJ/mol and a flash point of 181.2±28.4 °C .
Scientific Research Applications
Glucose-Sensitive Polymers for Diabetes Treatment
(3-(2-Hydroxyethyl)phenyl)boronic acid derivatives can function as glucose-sensitive polymers, enabling self-regulated insulin release. This is crucial in diabetes treatment, providing a responsive mechanism to maintain blood glucose levels within a normal range .
Diagnostic Agents
These compounds can also serve as diagnostic agents due to their ability to bind reversibly to sugars and diol compounds, aiding in the recognition of carbohydrates like glucose in blood and sialic acid in cancer cells .
Wound Healing and Tumour Targeting
The reversible binding properties of phenylboronic acid derivatives make them useful in wound healing applications and tumour targeting, as they can interact with biological markers associated with these conditions .
Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acid is used as a reagent in the preparation of catalysts for Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating complex organic compounds .
All-Polymer Solar Cells
This compound is involved in the creation of N-type polymers that are essential for developing all-polymer solar cells, contributing to advancements in solar energy technology .
mTOR Kinase Inhibitors
It serves as a precursor in synthesizing novel series of potent and selective mTOR kinase inhibitors, which have significant implications in cancer therapy and other diseases related to cell growth and metabolism .
Sensing Applications
Boronic acids’ interaction with diols and Lewis bases like fluoride or cyanide anions lends them to various sensing applications, both in homogeneous assays and heterogeneous detection systems .
Boronic Acid-Based Biosensors
Lastly, due to their unique property of forming cyclic esters with cis-diol-containing species, boronic acid-based materials are used as synthetic receptors in biosensors for specific recognition and detection .
Safety and Hazards
“(3-(2-Hydroxyethyl)phenyl)boronic acid” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation .
properties
IUPAC Name |
[3-(2-hydroxyethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10-12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSYFWQBJAJDGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610676 |
Source
|
Record name | [3-(2-Hydroxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Hydroxyethyl)phenyl)boronic acid | |
CAS RN |
647853-32-5 |
Source
|
Record name | [3-(2-Hydroxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Hydroxyethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.